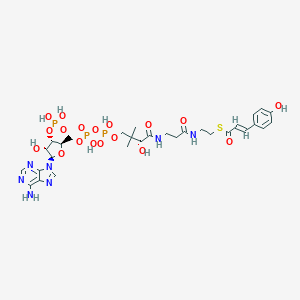
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid, also known as DFOPB, is a boronic acid derivative that has gained significant interest in scientific research due to its unique chemical properties. DFOPB is a white to off-white powder that is insoluble in water but soluble in organic solvents such as chloroform and methanol. This compound has a molecular weight of 331.32 g/mol and a melting point of 100-102°C. In
Mechanism Of Action
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid works by binding to specific molecules and undergoing a chemical reaction that results in a change in fluorescence intensity or emission wavelength. This change in fluorescence can be used to detect the presence or concentration of the target molecule. In photodynamic therapy, (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid is activated by light, leading to the generation of reactive oxygen species that cause cell death in cancer cells.
Biochemical And Physiological Effects
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has been shown to have low toxicity and does not cause significant changes in cell viability or morphology. However, it has been reported to cause a decrease in intracellular glutathione levels, which may affect cellular redox balance. (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has also been shown to induce apoptosis in cancer cells in vitro and in vivo.
Advantages And Limitations For Lab Experiments
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has several advantages for lab experiments, including its high sensitivity and selectivity for specific molecules, low toxicity, and ease of use. However, its insolubility in water and limited stability in aqueous solutions can be a limitation for certain experiments.
Future Directions
There are several future directions for the research and development of (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid and its derivatives. One area of interest is the development of new fluorescent probes for the detection of other molecules with potential biological or environmental significance. Another area of interest is the optimization of (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid-based photodynamic therapy for cancer treatment, including the development of new delivery systems and the identification of new targets for therapy. Additionally, the synthesis of new (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid derivatives with improved properties and applications in material science and drug discovery is an area of ongoing research.
Scientific Research Applications
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has been widely used in scientific research as a fluorescent probe for the detection of various molecules such as nitric oxide, hydrogen sulfide, and thiols. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has been used as a building block for the synthesis of other boronic acid derivatives with potential applications in drug discovery and material science.
properties
CAS RN |
121219-22-5 |
|---|---|
Product Name |
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid |
Molecular Formula |
C14H21BF2O3 |
Molecular Weight |
286.12 g/mol |
IUPAC Name |
(2,3-difluoro-4-octoxyphenyl)boronic acid |
InChI |
InChI=1S/C14H21BF2O3/c1-2-3-4-5-6-7-10-20-12-9-8-11(15(18)19)13(16)14(12)17/h8-9,18-19H,2-7,10H2,1H3 |
InChI Key |
GUGMXTUFYGIPHU-UHFFFAOYSA-N |
SMILES |
B(C1=C(C(=C(C=C1)OCCCCCCCC)F)F)(O)O |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCCCCCCCC)F)F)(O)O |
synonyms |
2,3-Difluoro-4-(octyloxy)-benzeneboronic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
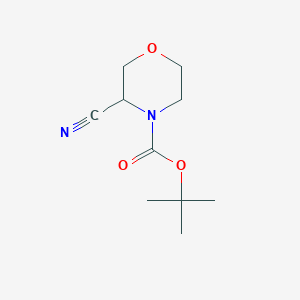
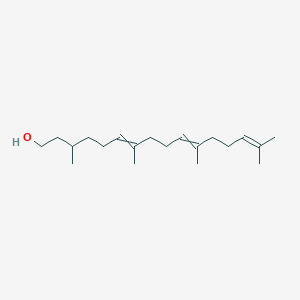
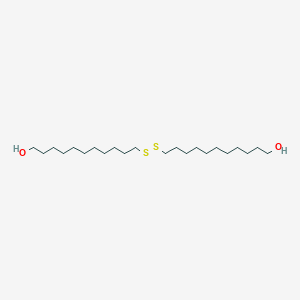
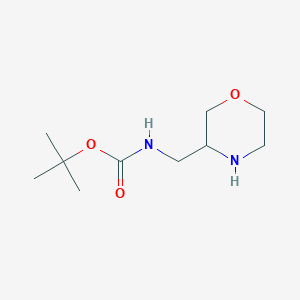
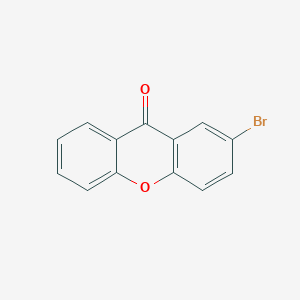
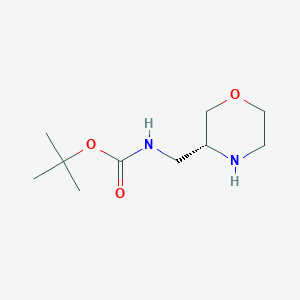
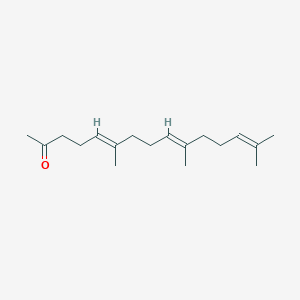
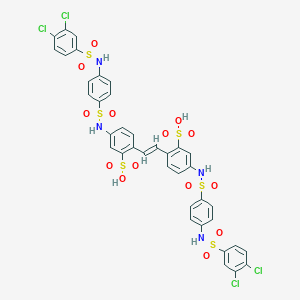
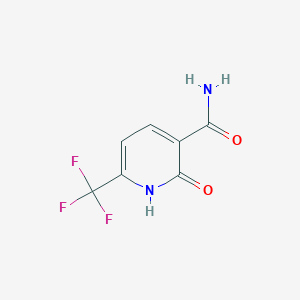
![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester](/img/structure/B48035.png)
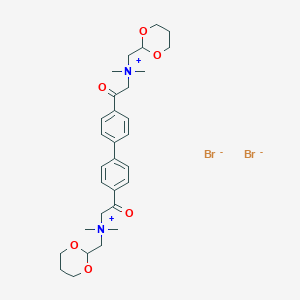
![Furo[3,2-b]pyridine-3-carboxamide](/img/structure/B48040.png)
